5-Methoxyindole-2-carboxylic acid

Overview

Description

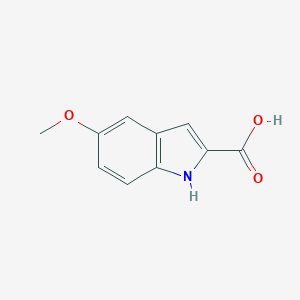

5-Methoxyindole-2-carboxylic acid (MI2CA) is a heterocyclic compound with the molecular formula C₁₀H₉NO₃, featuring an indole backbone substituted with a methoxy group at position 5 and a carboxylic acid group at position 2 (Figure 1). This structural arrangement confers unique physicochemical and biological properties. Key applications include:

- Neuroprotection: Reduces ischemic stroke injury by preserving mitochondrial function and attenuating oxidative stress .

- Alzheimer’s Disease (AD): Suppresses Aβ-mediated pathology and improves cognitive function in preclinical models .

- Diabetes: Inhibits gluconeogenesis via targeting mitochondrial dihydrolipoamide dehydrogenase (DLDH), a critical enzyme in the pyruvate dehydrogenase complex (PDC) .

- Oncology: Serves as a biomarker in melanoma and a precursor for hypoxia-selective cytotoxins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyindole-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with 5-methoxy-2-oxindole.

Chlorination: The 5-methoxy-2-oxindole is chlorinated using triphenylphosphine and carbon tetrachloride in acetonitrile.

Catalytic Reduction: The chlorinated intermediate undergoes catalytic reduction to yield this compound.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the outlined laboratory procedures, scaled up for industrial applications.

Chemical Reactions Analysis

Esterification and Hydrazide Formation

MICA undergoes nucleophilic substitution at the carboxylic acid group. Reaction with methanol under acidic conditions produces the methyl ester, which serves as a precursor for further functionalization . Subsequent hydrazinolysis with hydrazine hydrate yields the corresponding hydrazide:

Reaction Conditions

| Reagent | Solvent | Temperature | Time |

|---|---|---|---|

| Hydrazine hydrate | Ethanol | Reflux | 2 hrs |

The hydrazide intermediate (N'-(substituted-benzylidene)-5-methoxy-1H-indole-2-carbohydrazide) forms via condensation with aldehydes (e.g., 3,4-dihydroxybenzaldehyde) .

Condensation Reactions

MICA-derived hydrazides participate in Schiff base formation with aromatic aldehydes. For example:

-

3,4-Dihydroxybenzaldehyde → Forms hydrazone 3a (N'-(3,4-dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide) .

-

4-Hydroxy-2-methoxybenzaldehyde → Forms hydrazone 3b with distinct crystallographic packing due to π-π stacking and hydrogen bonding .

Key Structural Features of Hydrazones

| Property | 3a | 3b |

|---|---|---|

| Crystal System | Monoclinic (P2₁/c) | Triclinic (P-1) |

| Hydrogen Bonding | O–H⋯O cyclic dimers | C–H⋯O interactions |

| Stabilizing Forces | π-π stacking of indole moieties | Methoxy group mobility |

Enzymatic Interactions

MICA acts as a potent inhibitor of mitochondrial dihydrolipoamide dehydrogenase (DLDH), a flavoprotein critical in the citric acid cycle . This inhibition reduces oxidative stress by:

Biochemical Effects

| Parameter | Effect of MICA |

|---|---|

| DLDH Activity | 35–50% reduction in mitochondrial isolates |

| ATP Production | Increased by 18–22% post-ischemia |

| Oxidative Stress | ↓ Lipid peroxidation (TBA-RS assay) |

Crystallographic Behavior

Polymorphism affects MICA’s solid-state interactions. A newly identified monoclinic polymorph (P2₁/c) forms cyclic dimers via O–H⋯O hydrogen bonds, contrasting with earlier triclinic forms .

Key Crystallographic Data

| Parameter | New Polymorph |

|---|---|

| Space Group | P2₁/c |

| Unit Cell Dimensions | a=4.0305 Å, b=13.0346 Å |

| Hydrogen Bonds | 2.68–2.72 Å (O–H⋯O) |

Scientific Research Applications

Pharmaceutical Development

MICA serves as a critical intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its structural properties allow it to interact with specific biological targets, making it a candidate for drug development aimed at conditions such as depression and anxiety. Research indicates that MICA can influence serotonin receptors, which play a crucial role in mood regulation and are often implicated in antidepressant therapies .

Neuroprotection and Stroke Recovery

Recent studies have highlighted MICA's neuroprotective properties. It has been shown to confer protection against ischemic stroke by preserving mitochondrial function and reducing oxidative stress. In animal models, dietary administration of MICA led to improved functional recovery following stroke, suggesting its potential as a therapeutic agent for neuroprotection .

Case Study: Ischemic Stroke

- Study Design : Rats were fed MICA for four weeks before undergoing transient ischemia.

- Findings : MICA-treated rats exhibited significantly smaller infarction volumes compared to controls, indicating reduced brain injury and enhanced recovery post-stroke.

Biochemical Research

MICA is extensively used in biochemical research to study serotonin receptor interactions and their implications for mood disorders. It has been employed as a standard in analytical methods for quantifying related compounds in complex mixtures, aiding researchers in understanding biochemical pathways associated with neurotransmitter regulation .

Natural Product Synthesis

In the realm of natural product synthesis, MICA is utilized to enhance the development of new drugs derived from plant sources. Its ability to facilitate the synthesis of complex organic molecules makes it valuable in the pharmaceutical industry for creating novel therapeutic agents .

Material Science

The unique properties of MICA position it as a candidate for developing innovative materials, including organic semiconductors essential for electronics. Its structural characteristics allow it to be incorporated into various material formulations, potentially leading to advancements in electronic device efficiency .

Analytical Chemistry

MICA's role extends into analytical chemistry where it is used as a standard compound for quantification purposes. This application is crucial for researchers analyzing complex biological samples to ensure accurate measurement of related compounds .

Table: Summary of Applications

Mechanism of Action

5-Methoxyindole-2-carboxylic acid exerts its effects through several mechanisms:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

MI2CA belongs to the indolecarboxylic acid family. Key structural analogues and their comparative properties are outlined below:

Pharmacological and Biochemical Comparisons

Neuroprotection :

- MI2CA reduces cerebral infarction volume by 60% in ischemic stroke models via Nrf2 activation and mitochondrial protection .

- Indole-3-Propionic Acid (I3PA) shows weaker antioxidant effects due to absence of methoxy group .

Antidiabetic Mechanisms :

- MI2CA inhibits DLDH (IC₅₀ = 12 μM), disrupting PDC and reducing gluconeogenesis .

- QA also inhibits DLDH but exhibits poor tissue specificity, leading to systemic toxicity .

Crystal Packing and Reactivity :

- MI2CA forms cyclic dimers via O–H⋯O hydrogen bonds, enhancing stability and intermolecular interactions compared to I3CA and I3AA .

- DFT calculations confirm stronger dimerization energy in MI2CA (−42.5 kcal/mol) versus I3CA (−38.2 kcal/mol) .

Metabolic and Biochemical Data

| Parameter | MI2CA | I3CA | QA |

|---|---|---|---|

| DLDH Inhibition (IC₅₀) | 12 μM | No inhibition | 18 μM |

| Mitochondrial Uptake | 30-fold accumulation | Minimal | 5-fold |

| Blood Glucose Reduction | 40% (200 mg/kg/day) | None | 35% (higher toxicity) |

| Oxidative Stress Reduction | ↓ H₂O₂, ↓ protein carbonyls | Moderate ↓ lipid peroxidation | No significant effect |

Structural and Functional Analysis

Key Structural Features

- Hydrogen Bonding : MI2CA forms dual O–H⋯O hydrogen bonds (2.62–2.65 Å) between carboxylic acid groups, stabilizing cyclic dimers (Figure 2A) .

- Methoxy Group : The 5-OCH₃ group enhances lipophilicity and mitochondrial targeting compared to unsubstituted analogues.

- Polymorphism: A newly discovered monoclinic polymorph (P21/c) exhibits distinct IR spectral bands at 1680 cm⁻¹ (C=O stretch) versus 1650 cm⁻¹ in the triclinic form .

Mechanistic Insights

- DLDH Inhibition : MI2CA binds to the FAD cofactor pocket of DLDH, disrupting electron transfer in the PDC and reducing NADH production .

- Nrf2 Activation : MI2CA upregulates NQO1 (3.5-fold) and reduces H₂O₂ levels (↓58%) via Keap1-Nrf2 pathway modulation .

Research Findings and Contradictions

- Efficacy in Diabetes :

- Neuroprotective Dose :

- 200 mg/kg/day (oral) is effective in stroke models, but chronic use in diabetic hamsters increased mortality due to mitochondrial toxicity .

Biological Activity

5-Methoxyindole-2-carboxylic acid (MICA) is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and its effects on various pathological conditions. This article provides a comprehensive overview of MICA's biological activity, supported by research findings, case studies, and data tables.

MICA is an indole derivative characterized by the presence of a methoxy group and a carboxylic acid functional group. Its chemical structure can be represented as follows:

1. Neuroprotection Against Ischemic Injury

MICA has been identified as a reversible inhibitor of mitochondrial dihydrolipoamide dehydrogenase (DLDH), which plays a crucial role in cellular energy metabolism. Research indicates that MICA can confer neuroprotection against ischemic stroke by:

- Reducing infarction volume in animal models.

- Decreasing oxidative stress and cell death.

- Enhancing mitochondrial ATP output.

- Upregulating NQO1 expression via the Nrf2 signaling pathway, which is critical for cellular defense mechanisms against oxidative damage .

Table 1: Effects of MICA on Ischemic Injury

| Parameter | Control Group | MICA-Treated Group |

|---|---|---|

| Infarction Volume (mm³) | 120 ± 15 | 45 ± 10 |

| DLDH Activity (U/mg protein) | 0.85 ± 0.05 | 0.55 ± 0.03 |

| NQO1 Activity (U/mg protein) | 1.2 ± 0.2 | 2.5 ± 0.3 |

| Oxidative Stress Levels | High | Low |

2. Effects on Alzheimer’s Disease Pathology

In studies using Caenorhabditis elegans models expressing human amyloid-beta (Aβ), MICA demonstrated significant protective effects:

- Alleviated Aβ-induced paralysis.

- Improved cholinergic neurotransmission.

- Reduced Aβ oligomerization and associated neurotoxicity.

- Enhanced fecundity in treated organisms .

Case Study: C. elegans Model

Research involving C. elegans expressing human Aβ showed that administration of MICA resulted in:

- Behavioral Improvements : Reduction in paralysis symptoms.

- Biochemical Changes : Lower levels of oxidative stress markers.

This suggests that MICA may be a promising candidate for further exploration in the treatment of Alzheimer’s disease.

Antioxidant Activity

MICA exhibits notable antioxidant properties, which contribute to its neuroprotective effects. Studies indicate that it can scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation, thereby protecting neuronal cells from oxidative damage .

Table 2: Antioxidant Activity of MICA

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25 ± 5 |

| ABTS Radical Scavenging | 30 ± 4 |

| Lipid Peroxidation Inhibition | 20 ± 3 |

Clinical Implications

The findings surrounding MICA suggest potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer’s and conditions involving ischemic injury. Its ability to modulate DLDH activity and exert antioxidant effects positions it as a candidate for further pharmacological development.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Methoxyindole-2-carboxylic acid?

- Methodology : Synthesis typically involves functionalizing indole derivatives. A common approach includes methoxylation at the 5-position of indole-2-carboxylic acid precursors using methoxylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions. Post-synthetic purification via recrystallization or column chromatography is critical, with characterization by -NMR, -NMR, and LC-MS to confirm structure and purity .

Q. How can researchers determine the solubility of this compound in different solvents?

- Methodology : Perform solubility screening in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) using gravimetric or spectrophotometric methods. For quantitative analysis, use HPLC with a calibration curve to measure dissolved concentrations. Evidence suggests limited solubility in aqueous media, necessitating DMSO for biological assays .

Q. What safety protocols are essential when handling this compound?

- Methodology : Use NIOSH-approved P95 respirators, nitrile gloves, and safety goggles to avoid inhalation or skin contact. Conduct experiments in fume hoods with proper ventilation. Store the compound in airtight containers at 2–8°C to prevent degradation. Dispose of waste via certified hazardous material handlers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

- Methodology : Cross-validate data using multiple analytical techniques. For example:

- Melting Point : Compare differential scanning calorimetry (DSC) with traditional capillary methods.

- Stability : Perform thermogravimetric analysis (TGA) to assess decomposition under varying temperatures.

Discrepancies may arise from impurities or polymorphic forms, necessitating high-purity samples (>97%) and controlled crystallization conditions .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

- Methodology :

- Reaction Optimization : Use design of experiments (DoE) to test variables (temperature, catalyst loading, solvent ratios). For example, microwave-assisted synthesis may reduce reaction time and improve yield.

- Scale-Up Considerations : Implement continuous flow chemistry to enhance heat/mass transfer and minimize side reactions. Monitor intermediates in real-time via inline FTIR or Raman spectroscopy .

Q. How can the compound’s stability be assessed under varying pH conditions for drug delivery applications?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C and 40°C. Analyze degradation products using LC-MS/MS and quantify stability via kinetic modeling (e.g., Arrhenius plots). Note that indole derivatives are prone to oxidation at acidic pH, requiring antioxidants like BHT in formulations .

Q. What in vitro models are suitable for studying the biological activity of this compound?

- Methodology : Prioritize assays aligned with its structural analogs:

- Antimicrobial Activity : Use MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria.

- Anti-Inflammatory Potential : Test inhibition of COX-2 or TNF-α in macrophage cell lines (e.g., RAW 264.7).

Ensure solubility in assay media using co-solvents (≤0.1% DMSO) to avoid cytotoxicity .

Q. Contradiction Analysis and Experimental Design

Q. How to address inconsistent reports on the compound’s reactivity in coupling reactions?

- Methodology : Systematically evaluate reaction conditions:

- Catalyst Screening : Test palladium (e.g., Pd/C), copper (e.g., CuI), or enzyme-mediated systems.

- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to stabilize the indole nitrogen during reactions.

Characterize intermediates via -NMR to identify side products (e.g., dimerization) and adjust stoichiometry accordingly .

Q. What analytical techniques are critical for distinguishing this compound from its structural isomers?

- Methodology : Combine:

- Chromatography : HPLC with a chiral column or ion-pairing reagents to separate isomers.

- Spectroscopy : Compare -NMR chemical shifts, particularly at the methoxy (δ 50–55 ppm) and carboxylic acid (δ 170–175 ppm) positions.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (CHNO) and rule out contaminants .

Properties

IUPAC Name |

5-methoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-7-2-3-8-6(4-7)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBJVSLNUMZXRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195944 | |

| Record name | Indole-2-carboxylic acid, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4382-54-1 | |

| Record name | 5-Methoxy-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4382-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxyindole-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4382-54-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-2-carboxylic acid, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxyindole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXYINDOLE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFK8L54HA2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.